REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[CH:10]=[C:9]([C:11]([O-:13])=O)[N:8]([CH3:14])[C:4]=2[N:5]=[CH:6][N:7]=1.[Li+].C(Cl)(=O)C(Cl)=O.[CH3:22][N:23](C=O)[CH3:24].N(C)C>C(Cl)Cl.C1COCC1>[Cl:1][C:2]1[C:3]2[CH:10]=[C:9]([C:11]([N:23]([CH3:24])[CH3:22])=[O:13])[N:8]([CH3:14])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:0.1|
|
Name
|
carboxylate
|
Quantity
|
78 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)N(C(=C2)C(=O)[O-])C.[Li+]
|
Name
|
|
Quantity
|
63 μL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was re-dissolved in DCM (4 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography (eluent EtOAc)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)N(C(=C2)C(=O)N(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |